4-METHYLQUINOLINE

Catalog No.
S573362
CAS No.
491-35-0
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-METHYLQUINOLINE

CAS Number

491-35-0

Product Name

4-METHYLQUINOLINE

IUPAC Name

4-methylquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3

InChI Key

MUDSDYNRBDKLGK-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=CC=CC=C12

solubility

Slightly soluble in water
Soluble in ethanol, ether, and acetone.
Miscible with alcohol and benzene
Soluble in mineral acid; insoluble in alkali
In water, 783 mg/liter @ 25 °C
Soluble in benzene and ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

4-methylquinoline, 4-methylquinoline hydrochloride

Canonical SMILES

CC1=CC=NC2=CC=CC=C12

The exact mass of the compound Lepidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble in ethanol, ether, and acetone.miscible with alcohol and benzenesoluble in mineral acid; insoluble in alkaliin water, 783 mg/liter @ 25 °csoluble in benzene and ether; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3412. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of methylquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylquinoline (CAS: 491-35-0), commonly known as lepidine, is a weakly basic heterocyclic compound characterized by a highly reactive, CH-acidic methyl group at the C4 position. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for polymethine and cyanine dyes, a basic ligand in coordination chemistry, and a building block for pharmaceutical synthesis [1]. Unlike the unsubstituted parent quinoline, the C4 methyl group enables facile condensation reactions (e.g., with triethoxymethane or squaric acid) to form extended conjugated systems. Furthermore, its specific thermodynamic profile—remaining a low-viscosity liquid at ambient temperatures—and its distinct basicity profile make it a highly differentiated material for specialized material science and energy storage applications[2].

Substituting 4-methylquinoline with its closest structural analog, 2-methylquinoline (quinaldine), or the unsubstituted quinoline fundamentally alters the photophysical, thermodynamic, and acid-base properties of the downstream products. In dye synthesis, the topological difference between the C4 and C2 attachment points dictates the geometry and conjugation length of the resulting polymethine chain; 4-methylquinoline-derived dyes exhibit significant bathochromic (red) shifts critical for Near-Infrared (NIR) imaging, which 2-methylquinoline analogs fail to achieve [1]. Furthermore, 4-methylquinoline possesses a pKa of 5.67, making it substantially more basic than unsubstituted quinoline (pKa 4.90), which directly impacts its protonation state, hydrogen-bonding capacity in crystal engineering, and coordination behavior in organometallic catalysis [2]. Finally, the position of the methyl group dictates metabolic and biocatalytic stability; while 3- and 8-methylquinolines are readily oxidized by microbial systems, 4-methylquinoline is highly resistant to such degradation [3].

Photophysical Tuning: Bathochromic Shifts in Cyanine Dyes

When synthesizing polymethine dyes, the choice of the quinoline precursor strictly dictates the absorption wavelength. Dyes derived from the condensation of 4-methylquinoline (lepidine) exhibit a more extensive effective conjugation length compared to those derived from 2-methylquinoline (quinaldine). In comparative studies of symmetrical and asymmetrical pentamethine and heptamethine cyanines, the use of 4-methylquinoline pushes the absorption maxima into the highly desirable Near-Infrared (NIR) and Shortwave Infrared (SWIR) regions (>800 nm to 900 nm), whereas quinaldine-based or shorter-chain analogs remain restricted to shorter visible wavelengths [1].

Evidence DimensionAbsorption Wavelength Shift
Target Compound Data4-Methylquinoline-derived heptamethine dyes: >800 nm (NIR/SWIR region)
Comparator Or BaselineShorter-chain or alternative heterocycle dyes: 450–650 nm (Visible region)
Quantified DifferenceBathochromic shift of >150 nm enabling deep-tissue NIR penetration
ConditionsSpectroscopic measurement of synthesized polymethine dyes in standard solvents (e.g., DMSO, ethanol)

Procurement for in vivo biomedical imaging probes strictly requires 4-methylquinoline to achieve the necessary NIR/SWIR absorption profiles that avoid tissue autofluorescence.

Thermodynamic Suitability for Liquid Organic Hydrogen Carriers (LOHC)

For continuous-flow hydrogen storage systems, the carrier must remain a liquid under ambient conditions to prevent reactor clogging. 4-Methylquinoline demonstrates excellent thermophysical properties for this application, featuring a melting point of 283 K (10 °C) and a dynamic viscosity of 6.2 cP. In contrast, heavier structural comparators like 2-phenylquinoline are solids at room temperature (melting point 355.9 K), rendering them technologically unsuitable for standard pump-driven LOHC infrastructure, despite their theoretical hydrogen capacity [1]. 4-Methylquinoline provides a viable gravimetric hydrogen storage capacity of ~6.3 wt% while maintaining essential processability [1].

Evidence DimensionMelting Point and Physical State
Target Compound Data4-Methylquinoline: Liquid at room temperature (mp 283 K)
Comparator Or Baseline2-Phenylquinoline: Solid at room temperature (mp 355.9 K)
Quantified Difference72.9 K lower melting point, ensuring liquid state processability
ConditionsStandard ambient conditions for LOHC reactor feedlines

Engineers designing LOHC systems must procure 4-methylquinoline over solid quinoline derivatives to ensure continuous, low-viscosity liquid flow during hydrogenation/dehydrogenation cycles.

Biocatalytic and Metabolic Oxidation Resistance

The position of the methyl group on the quinoline ring strictly governs its susceptibility to microbial oxidation. When exposed to Pseudomonas putida (ATCC 33015) whole-cell biocatalysis, 3-methylquinoline and 8-methylquinoline undergo oxidation to yield their respective carboxylic acids (9% and 17% yields, respectively). In stark contrast, 4-methylquinoline (along with 2-methylquinoline) is completely resistant to this oxidative pathway, yielding 0% of the corresponding carboxylic acid under identical fermentation conditions [1].

Evidence DimensionBioconversion Yield to Carboxylic Acid
Target Compound Data4-Methylquinoline: 0% yield (stable)
Comparator Or Baseline8-Methylquinoline: 17% yield; 3-Methylquinoline: 9% yield
Quantified DifferenceAbsolute resistance to P. putida-mediated methyl group oxidation
ConditionsIn situ bioconversion using P. putida ATCC 33015 after 45 hours

Pharmaceutical and agrochemical developers must select 4-methylquinoline when designing active ingredients that require strict metabolic stability against specific oxidative degradation pathways.

Basicity-Driven Crystal Engineering and Salt Formation

The basicity of the quinoline nitrogen is highly sensitive to the position of the methyl substituent, which directly influences its utility in forming stable salts and hydrogen-bonded co-crystals. 4-Methylquinoline possesses a pKa of 5.67, making it significantly more basic than the unsubstituted quinoline baseline (pKa 4.90) and 6-methylquinoline (pKa 5.20) [1]. This elevated basicity (ΔpKa > 0.7) alters the proton transfer dynamics when reacted with chloro- and nitro-substituted benzoic acids, resulting in distinct molecular packing and shorter, stronger hydrogen bonds in the resulting crystalline acid-base complexes [2].

Evidence DimensionAqueous pKa (Basicity)
Target Compound Data4-Methylquinoline: pKa = 5.67
Comparator Or BaselineQuinoline: pKa = 4.90; 6-Methylquinoline: pKa = 5.20
Quantified Difference0.77 pKa unit increase over unsubstituted quinoline
ConditionsStandard aqueous dissociation conditions at 20-25 °C

Formulators and crystallographers procure 4-methylquinoline to ensure reliable protonation and robust hydrogen-bond network formation in pharmaceutical salt screening.

Precursor for NIR/SWIR in vivo Imaging Dyes

Due to the specific topological conjugation afforded by the C4-methyl group, 4-methylquinoline is the mandatory starting material for synthesizing pentamethine and heptamethine cyanine dyes. These dyes achieve the >800 nm bathochromic shifts necessary for deep-tissue optical imaging and fluorescence-guided surgery, applications where 2-methylquinoline analogs fail due to insufficient wavelength shifts [1].

Liquid Organic Hydrogen Carrier (LOHC) Systems

4-Methylquinoline is selected for reversible hydrogen storage infrastructure because it combines a high gravimetric hydrogen capacity (~6.3 wt%) with an ambient liquid state (mp 283 K). This ensures that the material can be continuously pumped through catalytic reactors without the phase-change blockages associated with solid quinoline derivatives[2].

Metabolically Stable Agrochemical and Pharmaceutical Scaffolds

In drug design and agrochemical development, the quinoline core is frequently utilized. 4-Methylquinoline is specifically procured when the active ingredient must resist microbial or enzymatic oxidation at the methyl group, a stability profile proven superior to the highly susceptible 3-methyl and 8-methyl isomers[3].

Co-Crystallization and Pharmaceutical Salt Screening

Leveraging its elevated pKa (5.67) relative to unsubstituted quinoline, 4-methylquinoline is utilized as a basic co-former in crystal engineering. It reliably forms stable, predictable hydrogen-bonded networks with acidic APIs, facilitating the isolation of robust pharmaceutical salts[4].

Physical Description

Colourless oily liquid; Pungent heavy quinoline-like odou

Color/Form

Colorless, oily liquid

XLogP3

2.6

Boiling Point

262.0 °C
261-263 °C

Density

1.0826 @ 20 °C
1.060-1.066

LogP

2.61 (LogP)
log Kow = 2.61

Odor

Quinoline odo

Melting Point

9.5 °C

UNII

116169T3O8

Related CAS

3007-43-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 234 of 277 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 277 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg
6.4X10-3 mm Hg @ 20 °C /Extrapolated/

Pictograms

Irritant

Irritant

Other CAS

491-35-0
3007-43-0

Wikipedia

Lepidine

Methods of Manufacturing

4-Methylquinoline can be recovered from the highest-boiling fraction of the coal-tar quinoline bases via its o-cresol addition compound. It can be synthesized by condensation of aniline and methyl vinyl ketone.

General Manufacturing Information

Quinoline, 4-methyl-: ACTIVE

Interactions

Quinoline and all 7 positional isomers of methylquinoline were assayed for tumor-initiating activity on the skin of SENCAR female mice with promotion by tetradecanoyl phorbol acetate. ... Quinoline induced tumors in 53% of the mice (0.73 tumors per animal). While 2-, 3-, 5- and 7-methylquinoline did not exhibit significant tumorigenic activity in this assay, 4-methylquinoline induced tumors in 45% of the mice (0.90 tumors per animal). 8-Methylquinoline induced tumors in 45% of the mice (0.66 tumors per animal).

Stability Shelf Life

Protect from light.

Dates

Last modified: 08-15-2023

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